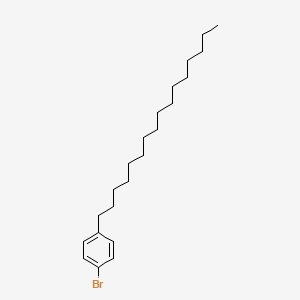

1-Bromo-4-hexadecylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-hexadecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZYHHMSEIANER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-4-hexadecylbenzene

Chemical Properties, Synthesis, and Applications in Soft Matter Engineering

Executive Summary

1-Bromo-4-hexadecylbenzene (CAS: 219640-39-8) is a specialized aryl halide intermediate characterized by its amphiphilic structure—combining a reactive aromatic bromide headgroup with a lipophilic hexadecyl (C16) tail. This dual nature makes it a critical building block in the synthesis of liquid crystals (LCs) , organic semiconductors (OFETs/OLEDs) , and self-assembled monolayers (SAMs) .

Unlike shorter-chain analogs (e.g., octyl or decyl derivatives), the C16 chain imparts significant van der Waals ordering forces, often inducing smectic mesophases in liquid crystalline materials and enhancing the crystallinity of organic semiconductor films. This guide details its physicochemical profile, high-purity synthesis routes, and reactivity protocols.[1]

Chemical Identity & Physical Properties[2][3][4][5]

The compound exists as a low-melting crystalline solid or waxy substance at room temperature. Its high lipophilicity (LogP > 9) dictates the use of non-polar solvents for processing.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 1-Bromo-4-hexadecylbenzene | |

| CAS Number | 219640-39-8 | Verified Registry Number |

| PubChem CID | 598602 | |

| Molecular Formula | C₂₂H₃₇Br | |

| Molecular Weight | 381.43 g/mol | |

| Appearance | White to off-white waxy solid | Low-melting crystalline phase |

| Melting Point | ~42–45 °C (Estimated) | Solid at RT; melts slightly above body temp |

| Solubility | Hexane, THF, Toluene, DCM | Insoluble in water/methanol |

| Reactivity | Ar-Br (Electrophile), Ar-Li (Nucleophile via exchange) | Stable under ambient conditions |

Synthetic Pathways[7]

For research-grade applications requiring >98% purity (isomer-free), direct bromination of hexadecylbenzene is discouraged due to the formation of ortho- isomers. The Friedel-Crafts Acylation / Wolff-Kishner Reduction sequence is the industry standard for regio-regularity.

Protocol A: The Acylation-Reduction Route (Recommended)

This two-step sequence ensures the alkyl chain is linear and exclusively in the para position relative to the bromine.

-

Friedel-Crafts Acylation:

-

Reagents: Bromobenzene, Palmitoyl chloride (Hexadecanoyl chloride), AlCl₃ (catalyst).

-

Mechanism: Electrophilic aromatic substitution yields 1-(4-bromophenyl)hexadecan-1-one.

-

Key Insight: Use excess bromobenzene as solvent to minimize poly-acylation.

-

-

Wolff-Kishner Reduction:

-

Reagents: Hydrazine hydrate, KOH, Diethylene glycol (solvent).

-

Conditions: Reflux at 180–200 °C.

-

Outcome: The carbonyl group is reduced to a methylene group, yielding the final alkylbenzene.

-

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis pathway ensuring para-substitution.

Reactivity Profile & Applications

The bromine functionality serves as a "universal handle" for transition-metal catalyzed cross-coupling.

Lithium-Halogen Exchange (Nucleophilic Generation)

Treatment with n-Butyllithium (n-BuLi) at -78 °C generates the aryllithium species.

-

Protocol: Dissolve 1-Bromo-4-hexadecylbenzene in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir 1h.

-

Application: Quench with Trimethyl borate to form the Boronic Acid (Suzuki precursor) or with chlorosilanes for surface modification.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary reaction for synthesizing liquid crystals.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Na₂CO₃ (aqueous).

-

Solvent: Toluene/Ethanol/Water biphasic system.

-

Mechanism: The long alkyl chain aids solubility of the oxidative addition complex in non-polar solvents, facilitating high turnover numbers.

Visualization: Reactivity Flow

Figure 2: Divergent synthesis from the bromide precursor to advanced materials.

Handling & Safety Protocols

As a halogenated aromatic hydrocarbon, standard safety precautions for organic synthesis apply.

-

Hazards: Irritant to eyes, skin, and respiratory system. May cause sensitization.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While chemically stable, the bromide can degrade under intense UV light over prolonged periods.

-

Disposal: Collect in halogenated organic waste containers. Do not release into drains due to high aquatic toxicity potential (logP > 9 implies bioaccumulation risk).

References

-

PubChem Database. 1-Bromo-4-hexadecylbenzene (CID 598602). National Center for Biotechnology Information. Link

-

AK Scientific. Product Data Sheet: 1-Bromo-4-hexadecylbenzene (CAS 219640-39-8).[2] Link

-

ChemicalBook. Synthesis and Properties of Long-Chain Alkyl Bromobenzenes. Link

-

RSC Advances. Hexaarylbenzene based high-performance molecules for electronic applications. (Discusses use of alkyl-bromobenzenes as precursors). Link

Sources

Synthesis of 1-Bromo-4-hexadecylbenzene from hexadecylbenzene

An In-Depth Technical Guide on Regioselective Bromination of Long-Chain Alkylbenzenes

Abstract

This guide details the synthesis of 1-Bromo-4-hexadecylbenzene (CAS: 106418-67-1 analog) via the electrophilic aromatic bromination of hexadecylbenzene. The protocol emphasizes regiochemical control to favor the para-isomer over the ortho-isomer, leveraging the steric bulk of the hexadecyl chain (

Introduction & Strategic Analysis

Target Molecule Profile

-

Compound: 1-Bromo-4-hexadecylbenzene[1]

-

Molecular Formula:

-

Molecular Weight: 381.44 g/mol

-

Physical State: Low-melting waxy solid (Melting point typically >30°C, higher than the parent alkylbenzene due to halogen polarizability).

-

Applications: Intermediate for Suzuki-Miyaura coupling, precursor for liquid crystal displays (LCD) and organic field-effect transistors (OFETs).

Synthetic Strategy

The synthesis relies on Electrophilic Aromatic Substitution (

-

Challenge: The reaction produces a mixture of para (1,4) and ortho (1,2) isomers.

-

Solution: While electronic effects slightly favor ortho (2 positions vs 1 para), the massive steric bulk of the

chain significantly hinders ortho attack. We maximize para-selectivity by maintaining low reaction temperatures and utilizing the solubility difference between the symmetric para isomer and the asymmetric ortho oil for purification.

Mechanistic Principles

The reaction proceeds via the formation of a highly electrophilic bromine complex. The Lewis acid catalyst (

Reaction Pathway Diagram

The following diagram illustrates the formation of the arenium ion (Sigma complex) and the energetic preference for para substitution.

Figure 1: Mechanistic pathway showing the bifurcation between ortho and para substitution. The para pathway is kinetically favored due to the steric hindrance of the hexadecyl tail.

Experimental Protocol

Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. Work must be performed in a functioning fume hood.[2] Hydrogen bromide (HBr) gas is evolved; use a caustic scrubber.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Hexadecylbenzene | 1.0 | Substrate | Solid/Waxy liquid (mp ~27°C) |

| Bromine ( | 1.05 | Electrophile | Handle with glass syringe/PTFE seals |

| Iron Powder | 0.05 | Catalyst Precursor | Forms |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred |

| Ethanol | Solvent | Recrystallization | For purification |

Step-by-Step Methodology

Step 1: Reaction Setup[3][4]

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an HBr trap (saturated

solution). -

Charge the flask with Hexadecylbenzene (10.0 g, 33 mmol) and Dichloromethane (50 mL).

-

Add Iron powder (90 mg, ~1.6 mmol).

-

Cool the mixture to 0°C in an ice bath. Note: Hexadecylbenzene may partially precipitate; ensure vigorous stirring to maintain a slurry.

Step 2: Bromination[2]

-

Charge the addition funnel with Bromine (1.8 mL, 35 mmol) diluted in 5 mL of DCM.

-

Add the bromine solution dropwise over 60 minutes.

-

Critical Control: The solution should remain reddish-brown but not black. Rapid addition causes local overheating and promotes ortho substitution or poly-bromination.

-

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Hexane eluent) or GC-MS until the starting material is consumed.

Step 3: Quenching & Workup

-

Quench the reaction by adding 20 mL of saturated Sodium Bisulfite (

) solution. Stir until the orange bromine color disappears. -

Transfer to a separatory funnel. Separate the organic layer.[2][5]

-

Wash the organic layer with:

- (2 x 30 mL)

-

Saturated

(1 x 30 mL) -

Brine (1 x 30 mL)

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude yellow waxy solid.

Step 4: Purification (The Critical Step)

The crude material contains the para product (major), ortho product (minor), and trace dibromides.

-

Dissolve the crude solid in minimal boiling Ethanol (or Acetone).

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

The para-isomer, being more symmetrical, will crystallize out as white plates. The ortho-isomer (liquid/oil) remains in the mother liquor.

-

Filter the crystals and wash with cold ethanol.

-

Yield: Expected 75-85%.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of 1-Bromo-4-hexadecylbenzene.

Characterization Data

Validation of the synthesized compound should be performed using NMR and MS.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.38 | Doublet ( | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' pattern |

| 7.05 | Doublet ( | 2H | Ar-H (meta to Br) | Characteristic AA'BB' pattern |

| 2.56 | Triplet ( | 2H | Ar-CH | Benzylic protons |

| 1.58 | Multiplet | 2H | Ar-CH | |

| 1.25 | Broad Singlet | 26H | -(CH | Alkyl chain backbone |

| 0.88 | Triplet | 3H | -CH | Terminal methyl |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 380 and 382 m/z (1:1 intensity ratio due to -

Base Peak: 90 or 91 m/z (Tropylium ion derived from cleavage of the alkyl chain).

-

Fragmentation: Loss of the hexadecyl chain (

) to leave the bromobenzyl fragment.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during crystallization. | Check stoichiometry; ensure reaction runs to completion via GC. Cool crystallization solution to -20°C if solubility is too high. |

| High Ortho Isomer | Reaction temperature too high. | Maintain 0°C strictly during addition. Consider using a bulkier catalyst system if problem persists. |

| Poly-bromination | Excess bromine or poor stirring. | Ensure strict 1.05 eq of |

| Color Persistence | Residual Bromine. | Ensure sufficient Sodium Bisulfite wash until organic layer is clear/yellow, not orange. |

References

-

PubChem. 1-Bromo-4-hexadecylbenzene Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. p-Bromobenzaldehyde (Example of Bromination Protocol). Org.[1][2][3][6][7] Synth. 1941, Coll.[6] Vol. 1, 136. Available at: [Link]

-

NIST Chemistry WebBook. 1-Bromo-4-butylbenzene (Analogous NMR Data). National Institute of Standards and Technology.[8] Available at: [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanism).

Sources

- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 1-Bromo-4-hexadecylbenzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Bromo-4-hexadecylbenzene, a long-chain alkylated aromatic halide. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular characteristics, synthesis methodologies, analytical characterization, and potential applications, grounding all information in established chemical principles.

Core Molecular Profile

1-Bromo-4-hexadecylbenzene is an organic compound featuring a hexadecyl group attached to a benzene ring, which is further substituted with a bromine atom at the para position. This structure imparts a unique combination of hydrophobicity from the long alkyl chain and reactivity from the aryl bromide moiety, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-4-hexadecylbenzene is presented in the table below. While experimental data for this specific compound is not widely published, the presented values are based on established chemical databases and extrapolations from similar long-chain alkylbenzenes.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₇Br | [1] |

| Molecular Weight | 381.4 g/mol | [1] |

| IUPAC Name | 1-bromo-4-hexadecylbenzene | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Estimated 45-50 °C | Extrapolated from similar compounds |

| Boiling Point | > 400 °C at 760 mmHg | Extrapolated from similar compounds |

| Solubility | Insoluble in water; soluble in organic solvents like THF, chloroform, and hexane. | [2] |

Synthesis of 1-Bromo-4-hexadecylbenzene: A Strategic Approach

The synthesis of 1-Bromo-4-hexadecylbenzene can be strategically approached through a two-step process involving Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This method offers high yields and regioselectivity, ensuring the desired para-substituted product.

Synthetic Workflow Overview

Caption: Synthetic pathway for 1-Bromo-4-hexadecylbenzene via Friedel-Crafts acylation and subsequent reduction.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation of Bromobenzene

This step involves the electrophilic acylation of bromobenzene with hexadecanoyl chloride using aluminum chloride as a Lewis acid catalyst. The bromine atom is a deactivating but ortho-, para-directing group. Due to steric hindrance from the long acyl chain, the para-substituted product is predominantly formed.

-

Materials:

-

Bromobenzene

-

Hexadecanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.0 equivalent) to the flask.

-

Slowly add hexadecanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)hexadecan-1-one.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Reduction of the Ketone

The carbonyl group of the intermediate ketone is reduced to a methylene group. The choice between Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reduction depends on the presence of other functional groups in the molecule. For this specific synthesis, either method is generally suitable.

-

Materials (Wolff-Kishner Reduction):

-

1-(4-Bromophenyl)hexadecan-1-one

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

Place the purified 1-(4-bromophenyl)hexadecan-1-one (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 100-120 °C for 1-2 hours.

-

Add potassium hydroxide (4-5 equivalents) to the reaction mixture.

-

Increase the temperature to 190-200 °C and allow the reaction to reflux, distilling off water and excess hydrazine.

-

Continue heating for an additional 3-4 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 1-Bromo-4-hexadecylbenzene.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized 1-Bromo-4-hexadecylbenzene must be confirmed through a combination of spectroscopic techniques.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of synthesized 1-Bromo-4-hexadecylbenzene.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the alkyl chain will appear as another doublet, both with a typical ortho-coupling constant of ~8 Hz.

-

Benzylic Protons: A triplet corresponding to the two protons on the carbon atom directly attached to the benzene ring (the benzylic position) is expected around δ 2.5-2.6 ppm.

-

Alkyl Chain Protons: A complex multiplet for the methylene groups of the hexadecyl chain will be observed in the upfield region (δ 1.2-1.6 ppm), with a characteristic triplet for the terminal methyl group around δ 0.8-0.9 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the bromine atom being the most downfield.

-

Alkyl Chain Carbons: A series of signals for the methylene carbons of the hexadecyl chain will be observed in the aliphatic region (typically δ 14-35 ppm), with the benzylic carbon appearing around δ 35 ppm and the terminal methyl carbon around δ 14 ppm.

-

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and to observe characteristic fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For 1-Bromo-4-hexadecylbenzene, these peaks would appear at m/z 380 and 382.

-

Fragmentation: A prominent fragment is often observed corresponding to the loss of the bromine atom. Another significant fragmentation pathway is the benzylic cleavage, leading to the formation of a stable tropylium-like cation. Fragmentation along the alkyl chain, resulting in a series of peaks separated by 14 mass units (CH₂), is also expected.[3]

-

Applications in Research and Development

The unique bifunctional nature of 1-Bromo-4-hexadecylbenzene makes it a valuable building block in several areas of chemical research and development.

-

Materials Science: The long alkyl chain promotes self-assembly and can be utilized in the synthesis of liquid crystals and other ordered materials. The bromo-substituent provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, to build more complex conjugated systems for applications in organic electronics.[4]

-

Drug Development and Delivery: The lipophilic hexadecyl chain can be incorporated into drug molecules to enhance their membrane permeability and bioavailability.[5] Furthermore, such long-chain substituted aromatics can be used as hydrophobic anchors in the formation of nanoparticles and other drug delivery systems designed to carry hydrophobic therapeutic agents.[6] The reactive bromine atom allows for the attachment of various pharmacophores or targeting ligands.

-

Organic Synthesis: As a versatile intermediate, 1-Bromo-4-hexadecylbenzene can be converted into a Grignard reagent, which can then be used to form carbon-carbon bonds with a wide range of electrophiles. This opens up pathways to a diverse array of complex organic molecules.

Conclusion

1-Bromo-4-hexadecylbenzene is a strategically important molecule with a well-defined pathway for its synthesis and characterization. Its distinct structural features, combining a long lipophilic alkyl chain with a reactive aryl bromide, provide a versatile platform for the development of novel materials and potential therapeutic agents. The methodologies and analytical techniques described in this guide offer a robust framework for the successful synthesis and validation of this compound, enabling its effective use in advanced research and development endeavors.

References

-

PubChem. 1-Bromo-4-decylbenzene. [Link]

- Google Patents.

-

Patsnap. Bromobenzene: Uses, Properties, and Industrial Significance. [Link]

-

Chemsrc. 1-Bromo-4-decylbenzene: A Cornerstone for Chemical Research and Development. [Link]

-

MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]

-

PubMed Central. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids?. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

PubChem. 1-Bromo-4-hexadecylbenzene. [Link]

-

ResearchGate. (PDF) Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromobenzene | 108-86-1 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Bromo-4-hexadecylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-hexadecylbenzene is a para-substituted aromatic compound featuring a long C16 alkyl chain. Its molecular structure, comprising a rigid aromatic ring and a flexible lipophilic tail, makes it a valuable intermediate in the synthesis of liquid crystals, surfactants, and various organic materials. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough analysis of its spectroscopic data. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 1-Bromo-4-hexadecylbenzene, offering insights into spectral interpretation and data acquisition methodologies.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₇Br | |

| Molecular Weight | 381.4 g/mol | |

| CAS Number | 219640-39-8 | |

| IUPAC Name | 1-bromo-4-hexadecylbenzene |

graph "1-Bromo-4-hexadecylbenzene" { layout=neato; node [shape=plaintext]; A [label="Br"]; B [label="C"]; C [label="C"]; D [label="C"]; E [label="C"]; F [label="C"]; G [label="C"]; H [label="-(CH2)14-CH3"];A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- G [len=1.5]; G -- B [len=1.5]; D -- H [len=2.0];

node [shape=none, width=0, height=0, label=""]; p1 [pos="2.5,0!"]; p2 [pos="1.25,2.16!"]; p3 [pos="-1.25,2.16!"]; p4 [pos="-2.5,0!"]; p5 [pos="-1.25,-2.16!"]; p6 [pos="1.25,-2.16!"];

B [pos="2.5,0!"]; C [pos="1.25,2.16!"]; D [pos="-1.25,2.16!"]; E [pos="-2.5,0!"]; F [pos="-1.25,-2.16!"]; G [pos="1.25,-2.16!"];

A [pos="5,0!"]; H [pos="-2.5,4.32!"]; }

Caption: Molecular structure of 1-Bromo-4-hexadecylbenzene.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for 1-Bromo-4-hexadecylbenzene is not readily found, a predicted spectrum can be generated based on established chemical shift values and the analysis of analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.38 | d | 2H | Ar-H (ortho to Br) |

| ~7.05 | d | 2H | Ar-H (ortho to alkyl) |

| ~2.55 | t | 2H | Ar-CH₂- |

| ~1.58 | quint | 2H | Ar-CH₂-CH₂- |

| ~1.25 | m | 26H | -(CH₂)₁₃- |

| ~0.88 | t | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.0-7.5 ppm): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two doublets. The protons ortho to the bromine atom are expected to be deshielded and appear at a higher chemical shift (~7.38 ppm) compared to the protons ortho to the electron-donating alkyl group (~7.05 ppm). The coupling constant between these adjacent aromatic protons is typically around 8 Hz.

-

Benzylic Protons (2.5-2.6 ppm): The methylene protons directly attached to the aromatic ring (Ar-CH₂-) are deshielded by the ring current and are expected to resonate around 2.55 ppm as a triplet, due to coupling with the adjacent methylene group.

-

Alkyl Chain Protons (0.8-1.6 ppm): The majority of the protons of the long hexadecyl chain will appear as a large, complex multiplet in the 1.2-1.6 ppm region. The terminal methyl group (-CH₃) is the most shielded and will appear as a triplet at approximately 0.88 ppm. The methylene group adjacent to the benzylic position (Ar-CH₂-CH₂-) is slightly deshielded compared to the rest of the chain and is expected to appear as a quintet around 1.58 ppm.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a long-chain alkylbenzene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4-hexadecylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~141.2 | Ar-C (ipso-alkyl) |

| ~131.5 | Ar-CH (ortho to Br) |

| ~130.2 | Ar-CH (ortho to alkyl) |

| ~119.8 | Ar-C (ipso-Br) |

| ~35.5 | Ar-CH₂- |

| ~31.9 | -(CH₂)₁₃- |

| ~31.5 | Ar-CH₂-CH₂- |

| ~29.7 | -(CH₂)₁₃- |

| ~29.6 | -(CH₂)₁₃- |

| ~29.5 | -(CH₂)₁₃- |

| ~29.4 | -(CH₂)₁₃- |

| ~29.3 | -(CH₂)₁₃- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (115-145 ppm): Four signals are expected for the aromatic carbons due to the para-substitution. The carbon atom attached to the bromine (ipso-Br) will be shielded due to the "heavy atom effect" and appear at a lower chemical shift (~119.8 ppm). The carbon atom attached to the alkyl chain (ipso-alkyl) will be deshielded and appear at a higher chemical shift (~141.2 ppm). The two sets of CH carbons will have distinct chemical shifts.

-

Alkyl Chain Region (14-36 ppm): The carbons of the long alkyl chain will give rise to a series of signals in the upfield region of the spectrum. The terminal methyl carbon is the most shielded and appears at the lowest chemical shift (~14.1 ppm). The benzylic carbon (Ar-CH₂) is deshielded by the aromatic ring and appears around 35.5 ppm. The other methylene carbons of the chain will have very similar chemical shifts, often appearing as a dense cluster of peaks between 22 and 32 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum.

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.

-

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the presence of the stable aromatic ring. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 380 and 382, corresponding to [C₂₂H₃₇⁷⁹Br]⁺ and [C₂₂H₃₇⁸¹Br]⁺, respectively.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most characteristic fragmentation for long-chain alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This results in the formation of a stable tropylium ion or a substituted tropylium ion. For 1-Bromo-4-hexadecylbenzene, this would lead to a fragment at m/z 170/172 ([BrC₇H₆]⁺) and a radical.

-

Loss of the Alkyl Chain: Another significant fragmentation is the loss of the entire alkyl chain, leading to a bromophenyl cation at m/z 155/157.

-

Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).

-

Experimental Protocol for GC-MS

A standard method for the analysis of long-chain alkylbenzenes by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined by the United States Geological Survey[1].

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like hexane or dichloromethane.

-

GC Separation:

-

Injector: Use a split/splitless injector, typically operated at a high temperature (e.g., 280-300 °C) to ensure complete volatilization of the long-chain compound.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkylbenzenes.

-

Oven Program: A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to elute the compounds based on their boiling points.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and major fragments.

-

Caption: Major fragmentation pathways for 1-Bromo-4-hexadecylbenzene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

| ~1070 | Strong | C-Br stretch |

| ~820 | Strong | para-disubstituted C-H out-of-plane bend |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The spectrum will be dominated by the strong C-H stretching absorptions of the long alkyl chain in the 2850-2950 cm⁻¹ region. Weaker absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-Br Stretch: A strong absorption band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically around 1070 cm⁻¹.

-

Substitution Pattern: A strong band around 820 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration for a para-disubstituted benzene ring.

Experimental Protocol for FTIR

Attenuated Total Reflectance (ATR) is a convenient and common technique for acquiring FTIR spectra of solid or liquid samples[2].

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Bring the sample into firm contact with the ATR crystal.

-

Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of 1-Bromo-4-hexadecylbenzene. The predicted spectral data and fragmentation patterns discussed in this guide, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists in verifying the identity and purity of this important chemical intermediate. The consistency between the expected and observed spectral features provides a self-validating system for the structural confirmation of this molecule.

References

-

PubChem. 1-Bromo-4-hexadecylbenzene. National Center for Biotechnology Information. [Link]

-

Chegg. analyze the spectra of bromobenzene... Chegg Inc. [Link]

-

University of Oxford. C NMR Spectroscopy. University of Oxford. [Link]

-

Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. ResearchGate. [Link]

-

PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]

-

United States Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. USGS. [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. American Chemical Society. [Link]

-

PubMed Central. Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment. National Center for Biotechnology Information. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Specac. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. ResearchGate. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

-

Master Organic Chemistry. Interpreting Infrared Spectra: A Quick Primer. Master Organic Chemistry. [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. IRJET. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-4-hexadecylbenzene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-hexadecylbenzene, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. By integrating fundamental principles of organic chemistry with practical experimental guidance, this document aims to equip the reader with the necessary knowledge to predict, measure, and manipulate the solubility of this compound for various applications.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that governs the feasibility of chemical reactions, purification processes, and the formulation of new products.[1][2] For a molecule like 1-bromo-4-hexadecylbenzene, which possesses a distinct combination of a polar aromatic head and a long nonpolar aliphatic tail, understanding its solubility behavior in different organic solvents is paramount for its effective utilization in research and development. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of 1-Bromo-4-hexadecylbenzene

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.

Molecular Structure:

1-bromo-4-hexadecylbenzene is characterized by a benzene ring substituted with a bromine atom and a hexadecyl (C16H33) alkyl chain.

Caption: Molecular Structure of 1-Bromo-4-hexadecylbenzene

Key Physicochemical Properties: [3]

| Property | Value |

| Molecular Formula | C₂₂H₃₇Br |

| Molecular Weight | 381.4 g/mol |

| Appearance | Expected to be a solid or waxy solid at room temperature |

| Polarity | Predominantly nonpolar |

The long hexadecyl chain imparts a significant nonpolar character to the molecule, making it lipophilic. The brominated benzene ring introduces a degree of polarity and potential for specific intermolecular interactions.

The Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7][8] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][9][10][11][12]

Intermolecular Forces at Play:

The dissolution of a solute in a solvent is a process that involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The overall energy change of this process determines the solubility.

-

Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces for nonpolar molecules. The long alkyl chain of 1-bromo-4-hexadecylbenzene will exhibit strong London dispersion forces.

-

Dipole-Dipole Interactions: The carbon-bromine bond in the benzene ring creates a permanent dipole moment, allowing for dipole-dipole interactions.

For 1-bromo-4-hexadecylbenzene to dissolve in a solvent, the energy required to overcome the forces holding the solute molecules together and the solvent molecules together must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: The interplay of intermolecular forces in the dissolution process.

Predicted Solubility in Common Organic Solvents:

Based on the "like dissolves like" principle, we can predict the solubility of 1-bromo-4-hexadecylbenzene in various organic solvents:

-

High Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether.[13] The dominant London dispersion forces in both the solute and these solvents lead to favorable interactions.

-

Moderate to Good Solubility: In solvents of intermediate polarity like dichloromethane and tetrahydrofuran (THF). These solvents can interact with both the nonpolar alkyl chain and the slightly polar bromobenzene moiety.

-

Low to Negligible Solubility: In highly polar solvents such as methanol, ethanol, and acetone. The strong hydrogen bonding network in alcohols and the strong dipole-dipole interactions in acetone are not easily disrupted by the predominantly nonpolar solute.

-

Insoluble: In water, a highly polar protic solvent. The hydrophobic effect, where nonpolar molecules are excluded from the water's hydrogen-bonded network, will prevent dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative data on the solubility of 1-bromo-4-hexadecylbenzene, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment:

-

1-Bromo-4-hexadecylbenzene (solute)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, methanol)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow:

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-bromo-4-hexadecylbenzene to a known volume of the chosen organic solvent in a vial. The key is to have undissolved solid present to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Separation of Undissolved Solute:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microcrystals. This step is crucial for accurate quantification.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of 1-bromo-4-hexadecylbenzene of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a suitable analytical technique. Given the aromatic ring, UV-Vis spectrophotometry is a likely candidate. HPLC with a UV detector would provide higher specificity and accuracy.

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of 1-bromo-4-hexadecylbenzene in the filtered sample solution using the calibration curve.

-

The calculated concentration represents the solubility of the compound in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Self-Validating System:

This protocol incorporates self-validating checks. The presence of excess solid in the equilibration phase confirms that a saturated solution has been prepared. The use of a calibration curve with known standards ensures the accuracy of the quantification step. Replicating the experiment will establish the precision of the results.

Factors Influencing Solubility

Several factors can influence the solubility of 1-bromo-4-hexadecylbenzene:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[13] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.

-

Solvent Purity: The presence of impurities in the solvent can alter its polarity and, consequently, the solubility of the solute.

-

Polymorphism: If 1-bromo-4-hexadecylbenzene can exist in different crystalline forms (polymorphs), each form may have a different solubility.

Conclusion

References

- 4-Bromoanisole - Solubility of Things. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press.

-

PubChem. (n.d.). 1-Bromo-4-hexadecylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Like Dissolves Like - Chemistry LibreTexts. (2024, August 31).

- Principles of Solubility and Solutions - ResearchGate. (n.d.).

- What Is The 'Like Dissolves Like' Principle? - YouTube. (2025, December 18).

- Solubility and intermolecular forces (video) - Khan Academy. (n.d.).

- Solubility and Intermolecular Forces - NJIT. (n.d.).

- Solubility - Wikipedia. (n.d.).

- Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog. (2025, December 30).

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. njit.edu [njit.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromo-4-hexadecylbenzene

Introduction: The Strategic Importance of 1-Bromo-4-hexadecylbenzene

In the landscape of advanced materials and complex molecule synthesis, 1-Bromo-4-hexadecylbenzene (C₂₂H₃₇Br) emerges as a pivotal building block.[1] Its structure, a long C16 alkyl chain appended to a brominated benzene ring, offers a unique combination of lipophilicity and targeted reactivity. The hexadecyl group imparts solubility in organic media and influences self-assembly properties, crucial for applications in organic electronics and liquid crystals.[2][3] However, the true synthetic versatility of this molecule lies in the carbon-bromine (C-Br) bond. This bond serves as a highly reliable and strategically important reactive handle, allowing for its conversion into a multitude of functional groups and more complex architectures through a variety of well-established chemical transformations.

This guide provides an in-depth exploration of the C-Br bond's reactivity in 1-Bromo-4-hexadecylbenzene. We will move beyond simple reaction lists to dissect the underlying mechanisms, explain the causal relationships behind experimental choices, and provide field-proven protocols for its most critical transformations. For researchers in materials science and drug development, a thorough understanding of this reactivity is paramount for leveraging this molecule to its full potential.

Chapter 1: The C(sp²)-Br Bond: A Locus of Reactivity

The reactivity of 1-Bromo-4-hexadecylbenzene is dominated by the properties of the bond between the sp²-hybridized carbon of the benzene ring and the bromine atom. This bond is polarized towards the more electronegative bromine atom, rendering the aromatic carbon electrophilic. While this polarity is key, the C(sp²)-Br bond is relatively strong, meaning its cleavage typically requires catalytic activation or conversion into a more reactive organometallic species. Unlike alkyl halides, this aryl bromide is generally resistant to classical Sₙ1 and Sₙ2 reactions.[4] Instead, its synthetic utility is overwhelmingly realized through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds from aryl bromides.[5][6][7] These reactions proceed under relatively mild conditions, exhibit broad functional group tolerance, and are foundational to modern synthetic chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a premier method for creating biaryl structures by reacting an aryl halide with an organoboron species, typically a boronic acid or ester.[8] This reaction is central to the synthesis of conjugated materials and complex organic molecules.[9]

The catalytic cycle, shown below, is a well-understood sequence of three primary steps:[8][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-Bromo-4-hexadecylbenzene, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical Suzuki-Miyaura coupling procedure.

Materials:

-

1-Bromo-4-hexadecylbenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Water, deionized and degassed

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Catalyst Preparation (in-situ): To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). The ligand choice is critical; bulky, electron-rich phosphine ligands often accelerate the reaction.

-

Reagent Addition: Add 1-Bromo-4-hexadecylbenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq) to the flask.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the transmetalation step with many boronic acids.[10]

-

Reaction: Heat the mixture to reflux (approx. 90-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.

| Parameter | Condition/Reagent | Rationale |

| Aryl Halide | 1-Bromo-4-hexadecylbenzene | The electrophilic partner in the oxidative addition step. |

| Boronic Acid | Aryl/Vinyl Boronic Acid | The nucleophilic partner, transfers its organic group to palladium. |

| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes reagents; water aids in the transmetalation step. |

| Temperature | 80 - 110 °C | Provides energy to overcome the activation barrier, especially for the oxidative addition of the C-Br bond. |

Table 1. Key Parameters for Suzuki-Miyaura Coupling of 1-Bromo-4-hexadecylbenzene.

Buchwald-Hartwig Amination: Crafting C-N Bonds

For the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials, the Buchwald-Hartwig amination is an indispensable tool.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is often challenging via other methods.[12]

The mechanism is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base removes a proton from the nitrogen to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[13]

Materials:

-

1-Bromo-4-hexadecylbenzene

-

Aniline

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous and degassed

Procedure:

-

Setup: In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk tube. The use of sterically hindered, electron-rich ligands like XPhos is critical for promoting the reductive elimination step.[12]

-

Reagent Addition: Add 1-Bromo-4-hexadecylbenzene (1.0 eq) and aniline (1.2 eq) followed by anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the mixture to 100°C with stirring. Monitor the reaction by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14] This reaction is vital for creating conjugated enyne systems found in molecular electronics and natural products. It uniquely employs a dual catalytic system of palladium and a copper(I) salt.[14][15]

The reaction involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the C-Br bond.

-

Copper Cycle: The base (typically an amine like triethylamine) deprotonates the terminal alkyne. The resulting acetylide reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex. The final step is reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Aryl bromides are less reactive than aryl iodides in this coupling and often require higher temperatures to react efficiently.[14]

Chapter 3: Formation and Reaction of Grignard Reagents

An alternative strategy to activate the C-Br bond involves converting it into a highly nucleophilic organometallic species. The Grignard reagent is a classic example.

Formation of 4-Hexadecylphenylmagnesium Bromide

Reacting 1-Bromo-4-hexadecylbenzene with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) produces the corresponding Grignard reagent.[16][17]

C₁₆H₃₃-C₆H₄-Br + Mg → C₁₆H₃₃-C₆H₄-MgBr

The C-Mg bond is highly polarized, imparting significant carbanionic character to the aromatic carbon. This makes the Grignard reagent not only a potent nucleophile but also an extremely strong base. Any trace of protic solvents, including water from the atmosphere or glassware, will protonate the Grignard reagent, quenching it to form the unreactive hexadecylbenzene.[17][18] Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.

Caption: The formation of a Grignard reagent and its sensitivity to water.

Subsequent Reactions

Once formed, the Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce functional groups like alcohols.[16][19]

Chapter 4: Limitations of Reactivity - Nucleophilic Aromatic Substitution (SNAr)

It is crucial to understand not only what reactions are possible but also what are not. Nucleophilic aromatic substitution (SNAr), where a nucleophile directly displaces the bromide on the aromatic ring, is generally not feasible for 1-Bromo-4-hexadecylbenzene under standard conditions.[4]

The SNAr mechanism requires the aromatic ring to be highly electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex.[20] This is achieved by having potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom).[21] Since the hexadecyl group is a weak electron-donating group, it does not activate the ring for nucleophilic attack. Consequently, reactions with nucleophiles like hydroxides or cyanides will not proceed, highlighting the necessity of using the catalytic or organometallic activation methods discussed previously.

Conclusion

The carbon-bromine bond in 1-Bromo-4-hexadecylbenzene is not merely a static feature of the molecule but a versatile gateway to a vast array of chemical structures. Its true potential is unlocked through a sophisticated understanding of modern synthetic methodologies. While resistant to classical nucleophilic substitution, the C-Br bond is an ideal substrate for powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods provide reliable and high-yielding pathways to new C-C and C-N bonds, respectively. Furthermore, its conversion to a Grignard reagent transforms the electrophilic carbon into a potent nucleophile, opening a different but equally valuable set of synthetic possibilities. For the materials scientist designing novel organic semiconductors or the medicinal chemist constructing complex bioactive molecules, mastering the reactivity of this C-Br bond is a fundamental requirement for innovation.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Quora. (2019, February 17). What kind of reaction occurs when an alkene decolorizes bromine in carbon tetrachloride? Can you write the equation using hexene? Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Insights into Electrocatalytic Carbon−Bromine Bond Cleavage in Polybrominated Phenols | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1‐Bromo‐4‐ethynylbenzene on Cu(100): Adsorption, bonding structures, and reaction mechanisms | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-hexadecylbenzene. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Reddit. (2018, June 27). How to properly form a Grignard reagent? Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

YouTube. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]

-

ResearchGate. (2025, July 19). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution) Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

Chemsrc. (2024, January 9). 1-bromo-4-(4-hexoxyphenyl)benzene | CAS#:63619-64-7. Retrieved from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2024, February 24). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. Retrieved from [Link]

-

Hexaarylbenzene based high-performance p-channel molecules for electronic applications. (2021, March 22). Retrieved from [Link]

-

YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIH. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. youtube.com [youtube.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. philadelphia.edu.jo [philadelphia.edu.jo]

Methodological & Application

Experimental procedure for the synthesis of 1-Bromo-4-hexadecylbenzene

An In-Depth Guide to the Synthesis of 1-Bromo-4-hexadecylbenzene

Introduction

1-Bromo-4-hexadecylbenzene is a substituted aromatic compound of significant interest in the fields of materials science and organic synthesis. Its amphiphilic nature, combining a polar bromobenzene head with a long, nonpolar hexadecyl tail, makes it a valuable precursor for the synthesis of liquid crystals, surfactants, and functionalized polymers. The bromo-substituent, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures.

This application note provides a detailed, two-step experimental procedure for the synthesis of 1-Bromo-4-hexadecylbenzene. The synthetic strategy involves an initial Friedel-Crafts acylation of bromobenzene with hexadecanoyl chloride to form an intermediate ketone, followed by a robust reduction of the carbonyl group to a methylene group via the Huang-Minlon modification of the Wolff-Kishner reduction. This guide is intended for researchers and professionals in chemistry, providing not just a protocol, but also the underlying mechanistic principles and safety considerations essential for a successful and safe synthesis.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps:

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution to introduce the 16-carbon acyl chain onto the bromobenzene ring.

-

Wolff-Kishner Reduction: A deoxygenation reaction that converts the intermediate aryl ketone into the final alkylbenzene product.

Caption: Overall two-step synthesis pathway for 1-Bromo-4-hexadecylbenzene.

Part 1: Synthesis of 1-(4-bromophenyl)hexadecan-1-one via Friedel-Crafts Acylation

Scientific Principle

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of hexadecanoyl chloride. This polarization facilitates the formation of a highly electrophilic acylium ion. The electron-rich bromobenzene ring then acts as a nucleophile, attacking the acylium ion. The bromine atom is a deactivating but ortho, para-directing group; the para-substituted product is sterically favored and is the major product formed. A subsequent workup quenches the catalyst and liberates the ketone product.[2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Bromobenzene | 157.01 | 50.0 g (33.8 mL) | 0.318 mol | Reagent grade, ensure anhydrous. |

| Hexadecanoyl chloride | 274.87 | 70.0 g | 0.255 mol | Also known as palmitoyl chloride. |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 40.7 g | 0.305 mol | Must be a fine powder and handled under dry conditions. |

| Dichloromethane (DCM) | 84.93 | 400 mL | - | Anhydrous/distilled. |

| Hydrochloric Acid (HCl) | 36.46 | ~150 mL (6M) | - | For quenching the reaction. |

| Deionized Water | 18.02 | As needed | - | For washing. |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |

| Brine (Saturated NaCl solution) | - | As needed | - | For final wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying the organic phase. |

Experimental Protocol

-

Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a dilute NaOH solution) to manage the evolving HCl gas. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon).

-

Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (40.7 g) in 250 mL of anhydrous dichloromethane. Cool the stirred suspension to 0°C using an ice-water bath.

-

Addition of Bromobenzene: Add bromobenzene (50.0 g) to the AlCl₃ suspension dropwise over 15 minutes. A colored complex will form.

-

Addition of Acyl Chloride: Dissolve hexadecanoyl chloride (70.0 g) in 150 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature between 0-5°C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (hexadecanoyl chloride) is consumed.

-

Reaction Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice (~500 g) and concentrated HCl (~50 mL). Caution: This process is highly exothermic and releases large volumes of HCl gas. Perform this step in a well-ventilated fume hood.

-

Work-up and Extraction:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 100 mL portions of dichloromethane.

-

Combine all organic layers and wash sequentially with 150 mL of 2M HCl, 150 mL of deionized water, 150 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution), and finally 150 mL of brine.[3]

-

-